Cyproheptadine hydrochloride monohydrate

Descripción general

Descripción

Cyproheptadine hydrochloride monohydrate is an antihistaminic and antiserotonergic agent . It is a white to slightly yellowish crystalline solid . It is used primarily to treat allergic symptoms .

Molecular Structure Analysis

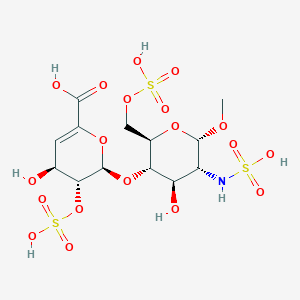

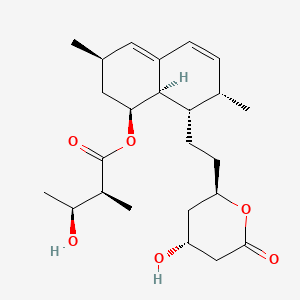

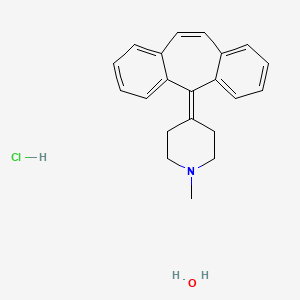

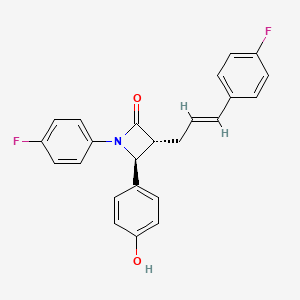

The molecular formula of Cyproheptadine hydrochloride monohydrate is C21H22ClN . It is the sesquihydrate of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride .Physical And Chemical Properties Analysis

Cyproheptadine hydrochloride monohydrate is soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether .Aplicaciones Científicas De Investigación

Treatment of Allergic Disorders : CH has been effective in treating chronic urticaria due to its antihistamine and antiserotonin properties (Bailey, 1961).

Detection in Animal-Derived Food : A sensitive immunochromatographic assay using quantum dot nanobeads was developed for detecting CH in animal-derived food, indicating its use in veterinary practices and food safety monitoring (Li et al., 2020).

Appetite Stimulation in Undernourished Children : CH has been shown to increase body mass index in children with mild to moderate undernutrition (Najib et al., 2014).

Migraine Prevention : CH may be effective as a migraine-preventive treatment for patients where conventional drugs have been ineffective or caused side effects (Okuma et al., 2013).

Weight Gain in Adults : CH has been associated with increased appetite and weight gain in healthy, underweight adults (Noble, 1969).

Immunomodulatory Effects : Studies on albino mice suggest that CH may affect white blood cell counts, especially lymphocytes, indicating potential immunomodulatory effects (Hasan et al., 2017).

Muscle Relaxation in Stroke Patients : CH reduced delays in muscle relaxation in paretic long finger flexor muscles for persons with stroke, suggesting its utility in neuromuscular rehabilitation (Seo et al., 2011).

Chemical Analysis and Sensors : CH has been the focus of studies developing selective sensors and analytical methods for its detection, indicating its importance in pharmaceutical analysis and quality control (Al-bayati, 2018).

Monoamine Oxidase Inhibition : CH's role as a competitive inhibitor of monoamine oxidase (MAO) suggests its potential influence on neurotransmitter systems, relevant in studies of psychopharmacology and endocrinology (Feldman et al., 1974).

Antihistaminic Properties : CH's effectiveness in controlling pruritus and seasonal allergies has been documented, highlighting its role in allergy treatment (Cyproheptadine Hydrochloride, 1964).

Height Growth in Growth Hormone Insensitivity Syndrome : CH has shown unexpected benefits in height growth for patients with growth hormone insensitivity syndrome, indicating potential applications in endocrinology and pediatric medicine (Razzaghy-Azar et al., 2018).

Mecanismo De Acción

Safety and Hazards

Cyproheptadine may cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . It should not be used in newborn or premature infants, nursing mothers, and also if patient have been affected by narrow-angle glaucoma, a peptic ulcer, an enlarged prostate or bladder, stomach or bowel blockage .

Propiedades

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCBUPUOPHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyproheptadine hydrochloride monohydrate | |

CAS RN |

41354-29-4, 6032-06-0 | |

| Record name | Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41354-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

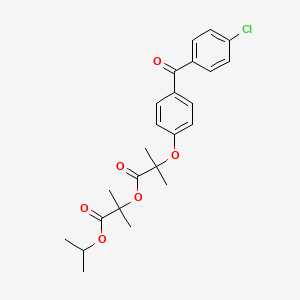

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)